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Compound of Interest

Compound Name: d[Cha4]-AVP

Cat. No.: B15571420 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive information regarding the potential off-target effects of

d[Cha4]-AVP, a potent and selective vasopressin V1b receptor agonist.

Frequently Asked Questions (FAQs)
Q1: What is d[Cha4]-AVP and what is its primary target?

A1: d[Cha4]-AVP is a synthetic peptide analog of arginine vasopressin (AVP). Its primary

target is the human vasopressin V1b receptor (hV1bR), for which it acts as a potent agonist

with a high binding affinity.

Q2: What are the known potential off-target receptors for d[Cha4]-AVP?

A2: The primary potential off-target receptors for d[Cha4]-AVP belong to the same family of G

protein-coupled receptors (GPCRs) as the V1b receptor. These include the human vasopressin

V1a (hV1aR), vasopressin V2 (hV2R), and oxytocin (hOTR) receptors. Significant cross-talk

can occur between vasopressin and oxytocin receptors with their respective ligands at higher

concentrations.

Q3: How significant are the off-target effects of d[Cha4]-AVP at physiological concentrations?

A3: d[Cha4]-AVP exhibits high selectivity for the hV1b receptor. Its binding affinity and

functional potency at hV1a, hV2, and oxytocin receptors are considerably lower. For example,
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its binding affinity for the hV1b receptor is over 100-fold higher than for the hV1a receptor and

even greater when compared to the hV2 and oxytocin receptors. This suggests that at

concentrations effective for V1b activation, significant off-target effects are less likely. However,

at higher concentrations, off-target activity may be observed.

Q4: What are the functional consequences of d[Cha4]-AVP binding to its primary and off-target

receptors?

A4:

V1b Receptor (Primary Target): As an agonist, d[Cha4]-AVP stimulates the V1b receptor,

leading to an increase in intracellular calcium ([Ca2+]i). This signaling pathway is associated

with the regulation of the hypothalamo-pituitary-adrenal (HPA) axis, including the stimulation

of adrenocorticotropic hormone (ACTH) and corticosterone secretion.

V1a Receptor: d[Cha4]-AVP is a weak agonist at the V1a receptor, which also signals

through an increase in [Ca2+]i. V1a receptor activation is involved in vasoconstriction

(pressor activity). Due to its low potency at this receptor, d[Cha4]-AVP exhibits negligible

vasopressor activity in vivo.

V2 Receptor: d[Cha4]-AVP is a very weak agonist at the V2 receptor. The V2 receptor is

coupled to the Gs protein and its activation leads to an increase in cyclic AMP (cAMP),

primarily mediating the antidiuretic response in the kidneys.

Oxytocin Receptor: At the oxytocin receptor, d[Cha4]-AVP acts as a weak antagonist.

Troubleshooting Guides
This section provides guidance for troubleshooting common issues that may arise during the

experimental evaluation of d[Cha4]-AVP's off-target effects.

Issue 1: High variability in receptor binding assay
results.

Possible Cause: Inconsistent cell seeding, pipetting errors, or issues with reagent integrity.

Troubleshooting Steps:
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Ensure Homogeneous Cell Suspension: Before plating, ensure cells are in a single-cell

suspension to achieve even distribution across wells.

Pipetting Technique: Use calibrated pipettes and practice consistent pipetting techniques,

especially when preparing serial dilutions.

Reagent Quality: Confirm that the radioligand and other reagents are not degraded.

Aliquot reagents to avoid repeated freeze-thaw cycles.

Washing Steps: Optimize and standardize washing steps to effectively remove unbound

radioligand without detaching cells.

Issue 2: Low signal-to-noise ratio in the intracellular
calcium mobilization assay.

Possible Cause: Low receptor expression, unhealthy cells, suboptimal dye loading, or

incorrect instrument settings.

Troubleshooting Steps:

Cell Health and Density: Ensure cells are healthy and seeded at an optimal density. Over-

confluent or stressed cells will respond poorly.

Dye Loading Optimization: Optimize the concentration of the calcium-sensitive dye and

the incubation time. Ensure the loading buffer is appropriate for your cell type.

Agonist Concentration: Use a concentration range of d[Cha4]-AVP that is appropriate for

the receptor being tested. A full dose-response curve is recommended.

Instrument Settings: Calibrate the fluorescence plate reader and optimize the excitation

and emission wavelengths for the specific dye being used.

Issue 3: Unexpected agonist activity at the oxytocin
receptor.

Possible Cause: While d[Cha4]-AVP is reported as a weak antagonist at the oxytocin

receptor, experimental conditions can sometimes reveal partial agonism.
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Troubleshooting Steps:

Confirm with a Known Antagonist: Run a parallel experiment with a well-characterized,

potent oxytocin receptor antagonist to confirm the expected inhibitory response.

Assay System Characterization: Ensure your cell line expressing the oxytocin receptor is

not exhibiting constitutive activity that could be misinterpreted.

Review Literature: Consult recent literature to see if any new findings on the

pharmacology of d[Cha4]-AVP at the oxytocin receptor have been published.

Data Presentation
Table 1: Binding Affinities of d[Cha4]-AVP at Human
Vasopressin and Oxytocin Receptors

Receptor
Binding Affinity (Ki,
nM)

pKi
Selectivity (fold vs.
hV1b)

hV1b 1.2 9.68 1

hV1a 151 6.53 126

hOT 240 7.68 200

hV2 750 5.92 625

Table 2: Functional Potency of d[Cha4]-AVP at Human
Vasopressin and Oxytocin Receptors

Receptor Functional Assay Parameter Value

hV1b [Ca2+]i Mobilization pEC50 10.05

hV1a [Ca2+]i Mobilization pEC50 6.53

hV2 cAMP Accumulation pEC50 5.92

hOT [Ca2+]i Mobilization pKB (Antagonist) 6.31
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Experimental Protocols
Key Experiment 1: Radioligand Competition Binding
Assay
This protocol is designed to determine the binding affinity (Ki) of d[Cha4]-AVP for vasopressin

and oxytocin receptors.

Materials:

Cell membranes from CHO or HEK293 cells stably expressing the human receptor of

interest (V1a, V1b, V2, or OT).

Radioligand (e.g., [3H]-Arginine Vasopressin).

d[Cha4]-AVP.

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

Wash Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

Glass fiber filters.

Scintillation fluid and counter.

Procedure:

Prepare serial dilutions of d[Cha4]-AVP in assay buffer.

In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and the

various concentrations of d[Cha4]-AVP or buffer (for total binding) or a high concentration of

unlabeled AVP (for non-specific binding).

Incubate the plate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to

reach equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester.
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Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity

using a scintillation counter.

Calculate the specific binding at each concentration of d[Cha4]-AVP and determine the IC50

value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Key Experiment 2: Intracellular Calcium Mobilization
Assay
This protocol measures the functional potency (EC50) of d[Cha4]-AVP at Gq-coupled

receptors (V1a, V1b, OT).

Materials:

CHO or HEK293 cells stably expressing the human receptor of interest.

Black, clear-bottom 96-well plates.

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Assay Buffer (e.g., HBSS with 20 mM HEPES).

d[Cha4]-AVP.

Fluorescence plate reader with automated injection capabilities.

Procedure:

Seed the cells in the 96-well plates and allow them to adhere overnight.

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

This typically involves a 1-2 hour incubation at 37°C.

Prepare serial dilutions of d[Cha4]-AVP in assay buffer.

Place the cell plate in the fluorescence plate reader and measure the baseline fluorescence.
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Automatically inject the different concentrations of d[Cha4]-AVP into the wells and

immediately begin recording the fluorescence intensity over time.

Determine the peak fluorescence response for each concentration.

Plot the peak response against the log of the d[Cha4]-AVP concentration and fit the data to

a sigmoidal dose-response curve to determine the EC50 value.

Mandatory Visualizations
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Caption: Signaling pathway for V1a and V1b receptors.
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Caption: Signaling pathway for the V2 receptor.
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Caption: Experimental workflow for assessing off-target effects.

To cite this document: BenchChem. [Technical Support Center: d[Cha4]-AVP Off-Target
Effects]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15571420#potential-off-target-effects-of-d-cha4-avp]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15571420?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571420?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

